molecular formula C7H7NOS B3014650 4H-thieno[3,2-b]pyrrol-5-ylmethanol CAS No. 878657-01-3

4H-thieno[3,2-b]pyrrol-5-ylmethanol

Cat. No.: B3014650
CAS No.: 878657-01-3
M. Wt: 153.2
InChI Key: SEHATCDMLOWBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno[3,2-b]pyrrol-5-ylmethanol (IUPAC name: (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol) is a heterocyclic compound featuring a fused thiophene-pyrrole core with a hydroxymethyl (-CH2OH) substituent at the 5-position and a methyl group at the 4-position. Its molecular formula is C8H9NOS, with a molecular weight of 167.23 g/mol and a melting point of 103–104°C . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and polymers .

Properties

IUPAC Name

4H-thieno[3,2-b]pyrrol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHATCDMLOWBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol typically involves the reduction of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reduction is carried out using lithium aluminium hydride in tetrahydrofuran at low temperatures (0°C to room temperature). The reaction mixture is then quenched with aqueous sodium hydroxide, and the product is extracted using dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4H-thieno[3,2-b]pyrrol-5-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the thiophene or pyrrole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Formation of 4H-thieno[3,2-b]pyrrole-5-carboxaldehyde or 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.

    Reduction: Formation of reduced derivatives of the thiophene or pyrrole rings.

    Substitution: Formation of substituted derivatives with various functional groups attached to the thiophene or pyrrole rings.

Mechanism of Action

The mechanism of action of 4H-thieno[3,2-b]pyrrol-5-ylmethanol depends on its specific application. In medicinal chemistry, derivatives of this compound have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation by modifying histone methylation . The inhibition of LSD1 can lead to changes in gene expression, which is of interest in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Functional Group Variations at the 5-Position

The 5-position of the thienopyrrole scaffold is highly modifiable, leading to diverse derivatives with distinct properties:

Compound Name Substituent at 5-Position Molecular Formula Melting Point (°C) Key Applications
4H-Thieno[3,2-b]pyrrol-5-ylmethanol -CH2OH C8H9NOS 103–104 Polymer precursors, antiviral leads
4H-Thieno[3,2-b]pyrrole-5-carbaldehyde -CHO C8H7NOS 63–64 Intermediate for Schiff base synthesis
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate -COOCH3 C8H7NO2S 127–129 Esterification reactions
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid -COOH C7H5NO2S >320 (decomposes) Enzyme inhibitor scaffolds
  • Reactivity: The hydroxymethyl group in this compound enables condensation reactions (e.g., with pyrrole to form polymers) , while the aldehyde derivative undergoes nucleophilic additions. Carboxylic acid and ester derivatives are less reactive but serve as stable intermediates for amide formation .
2.2. Substituent Variations at the 4-Position

The 4-position on the pyrrole ring influences electronic and steric properties:

Compound Name 4-Position Substituent Key Modifications Applications
4-Methyl-4H-thieno[3,2-b]pyrrol-5-ylmethanol -CH3 Base structure Polymer synthesis
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid -CH2CHCH2 Enhanced hydrophobicity Anticancer agent development
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamide -CH2C6H5 Improved receptor binding Carbonic anhydrase inhibitors
  • Electronic Effects : Allyl and benzyl groups increase electron density, enhancing reactivity in electrophilic substitutions.
  • Pharmacokinetics : Bulky substituents like benzyl improve metabolic stability and target affinity .

Key Research Findings

  • SAR Studies: Substituents at the 5-position (e.g., hydroxymethyl vs. carboxamide) dictate antiviral potency. Carboxamide derivatives show 10-fold higher activity than methanol analogues against Sindbis virus .
  • Thermal Stability: Carboxylic acid derivatives decompose above 320°C, making them unsuitable for high-temperature applications, whereas methanol and aldehyde derivatives are more processable .

Biological Activity

4H-thieno[3,2-b]pyrrol-5-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a thiophene and a pyrrole ring. Its unique structure allows it to act as a versatile building block in the synthesis of various biologically active compounds. The presence of the hydroxyl group enhances its reactivity and potential for further functionalization, making it an important intermediate in drug development.

Antiviral Properties

One of the notable biological activities of this compound is its antiviral effect, particularly against the hepatitis C virus (HCV). The compound acts as an allosteric inhibitor of the RNA-dependent RNA polymerase, which is crucial for viral replication. This inhibition disrupts the viral life cycle and may provide a therapeutic avenue for treating HCV infections.

Anticancer Activity

Research indicates that this compound also exhibits anticancer properties. It influences histone methylation pathways , which are vital for regulating gene expression in cancer cells. By disrupting these pathways, the compound may inhibit tumor growth and promote apoptosis in malignant cells .

The compound's mechanism involves several biochemical interactions:

  • Targeting Lysine-Specific Demethylases (KDM1) : It inhibits KDM1 enzymes that demethylate histones, thereby affecting chromatin structure and gene expression related to cell proliferation and survival.
  • Interference with Viral Polymerase : The allosteric inhibition of HCV polymerase prevents the virus from replicating effectively within host cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its synthesis involving lithium aluminum hydride reduction under controlled conditions. This synthetic route is crucial for obtaining the compound in high purity for biological testing. The compound's stability and solubility are essential factors influencing its bioavailability and therapeutic efficacy.

Research Findings and Case Studies

Recent studies have highlighted various aspects of this compound:

  • Antiviral Efficacy : In vitro studies demonstrated significant antiviral activity against HCV, with IC50 values indicating effective inhibition at low concentrations. These findings suggest potential applications in developing HCV therapies.
  • Anticancer Effects : Experimental models showed that treatment with this compound resulted in reduced viability of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and apoptotic markers .
  • Comparative Studies : Comparative analyses with similar compounds revealed that this compound possesses unique properties due to its hydroxyl group, allowing for enhanced interactions with biological targets compared to other thienopyrrole derivatives .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Development of Novel Antiviral Agents : Given its efficacy against HCV, further studies could explore its potential as a lead compound for designing new antiviral drugs.
  • Exploration in Cancer Therapy : Investigating the compound's effects on other cancer types may reveal broader applications in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.